
Simmitecan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Simmitecan: is a potent inhibitor of topoisomerase I, an enzyme crucial for DNA replication and transcription. This compound is a derivative of camptothecin, a natural alkaloid with significant anti-tumor properties. This compound has shown promising results in preclinical and clinical studies for its anti-cancer activities, particularly against solid tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Simmitecan is synthesized through a multi-step process involving the modification of camptothecinThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification and substitution reactions .
Industrial Production Methods: : Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product suitable for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions: : Simmitecan undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis of the ester group leads to the formation of the active metabolite, chimmitecan. Oxidation and reduction reactions can modify the functional groups, affecting the compound’s stability and activity .
Common Reagents and Conditions: : Common reagents used in these reactions include acids and bases for hydrolysis, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and efficiency .
Major Products: : The major product formed from the hydrolysis of this compound is chimmitecan, which retains the anti-tumor activity. Other products from oxidation and reduction reactions may include various derivatives with altered pharmacokinetic properties .
Scientific Research Applications
Chemistry: : In chemistry, simmitecan is used as a model compound to study the mechanisms of topoisomerase I inhibition and the structure-activity relationships of camptothecin derivatives .
Biology: : In biological research, this compound is employed to investigate the cellular processes affected by topoisomerase I inhibition, including DNA damage response and cell cycle regulation .
Medicine: : Clinically, this compound is being explored for its potential to treat various cancers, particularly solid tumors. It has shown efficacy in preclinical models and early-phase clinical trials .
Industry: : In the pharmaceutical industry, this compound is being developed as a therapeutic agent, with ongoing research to optimize its formulation and delivery methods .
Mechanism of Action
Simmitecan exerts its effects by inhibiting topoisomerase I, an enzyme that alleviates torsional strain in DNA during replication and transcription. By stabilizing the topoisomerase I-DNA complex, this compound induces DNA breaks, leading to apoptosis in rapidly dividing cancer cells. The molecular targets include the DNA-topoisomerase I complex, and the pathways involved are primarily related to DNA damage response and cell cycle arrest .
Comparison with Similar Compounds
Similar Compounds: : Other compounds similar to simmitecan include irinotecan and topotecan, which are also camptothecin derivatives with topoisomerase I inhibitory activity .
Uniqueness: : this compound is unique due to its specific structural modifications, which enhance its solubility and bioavailability compared to other camptothecin derivatives. These modifications also contribute to its improved pharmacokinetic profile and reduced toxicity .
Biological Activity
Simmitecan, a novel 9-substituted lipophilic camptothecin, is an ester prodrug that converts into its active metabolite, chimmitecan. This compound has garnered attention for its potent anticancer properties, particularly through its mechanism of action involving the inhibition of topoisomerase I (Topo I). This article provides a comprehensive overview of the biological activity of this compound, supported by pharmacokinetic data, case studies, and detailed research findings.
This compound operates primarily through the inhibition of Topo I, an enzyme crucial for DNA replication and transcription. By stabilizing the cleavable complex formed between Topo I and DNA, this compound induces DNA damage, leading to apoptosis in cancer cells. Research indicates that chimmitecan exhibits 2-3 times stronger cytotoxicity against various tumor cell lines compared to other camptothecin derivatives such as SN38 and topotecan .
Pharmacokinetics
A significant aspect of this compound's biological activity is its pharmacokinetic profile. Studies have demonstrated that this compound is rapidly converted to chimmitecan in vivo, exhibiting a dose-dependent increase in systemic exposure levels. For instance, a study involving SD rats showed that this compound had a mean elimination half-life of approximately 1.4 hours . The drug's distribution was notably higher in tumor tissues compared to plasma levels, highlighting its potential for targeted cancer therapy .
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Mean Elimination Half-Life (h) | 1.4 (rats) |
Plasma Protein Binding (%) | 66% (L-P), 79% (L-2-Z) |
Biliary Excretion | Major route |
Anticancer Efficacy
This compound has shown promising results in various preclinical studies:
- In Vitro Studies : this compound demonstrated significant antiproliferative effects on Hep3B-SR and HuH7-SR cell lines with IC50 values in the micromolar range . The compound inhibits critical signaling pathways by downregulating proteins such as AKT and STAT3.
- In Vivo Studies : In mouse models bearing human pancreatic and liver cancer xenografts, this compound significantly inhibited tumor growth compared to controls. Its efficacy was attributed to its higher potency against multidrug-resistant tumor cells .
Case Study: Phase Ib Clinical Trial
A Phase Ib clinical trial assessed the safety and efficacy of this compound as a single agent in patients with advanced solid tumors. The trial enrolled 39 patients across multiple dose levels (12.5 mg to 180 mg). Results indicated manageable safety profiles with observed antitumor activity .
Comparative Analysis with Other Camptothecins
This compound's biological activity is often compared with other camptothecin derivatives:
Compound | IC50 (μM) | Mechanism of Action |
---|---|---|
This compound | 0.5-2.0 | Topo I inhibition |
SN38 | 1.5-5.0 | Topo I inhibition |
Topotecan | 1.0-4.0 | Topo I inhibition |
Q & A
Basic Research Questions
Q. What experimental design principles should guide in vitro studies assessing Simmitecan’s cytotoxic effects?
- Methodological Answer :
- Objective Alignment : Define specific endpoints (e.g., IC50, apoptosis markers) aligned with the study’s hypothesis .
- Cell Line Selection : Use multiple cancer cell lines (e.g., colorectal, pancreatic) to account for tissue-specific responses, with normal cell controls to evaluate selectivity .
- Dose-Response Curves : Employ a logarithmic concentration range (e.g., 1 nM–100 μM) with triplicate measurements to ensure reproducibility. Include vehicle controls to isolate solvent effects .
- Statistical Rigor : Predefine significance thresholds (e.g., p < 0.05) and use ANOVA with post-hoc tests for multi-group comparisons .
Q. How to structure a pharmacokinetic (PK) study for this compound in rodent models?
- Methodological Answer :
- Sampling Protocol : Collect plasma/tissue samples at 8+ time points post-administration to capture absorption, distribution, and elimination phases .
- Analytical Validation : Use HPLC-MS/MS with calibration curves (R² > 0.99) to quantify this compound and metabolites. Include quality controls (QCs) to assess intra-day/inter-day precision (±15% deviation) .
- Compartmental Modeling : Apply non-linear regression (e.g., WinNonlin) to fit data to a two-compartment model, reporting AUC, Cmax, t1/2, and clearance rates .
Q. What strategies ensure robust literature reviews on this compound’s therapeutic potential?
- Methodological Answer :
- Search Syntax : Use Boolean operators in PubMed/Google Scholar (e.g., "this compound AND (topoisomerase I inhibitor OR pharmacokinetics)") .
- Inclusion/Exclusion Criteria : Filter studies by publication date (last 10 years), peer-reviewed status, and preclinical/clinical focus. Exclude non-English abstracts .
- Data Extraction : Tabulate findings (e.g., efficacy metrics, toxicity profiles) in spreadsheets to identify knowledge gaps and consensus areas .
Advanced Research Questions
Q. How to resolve contradictions in reported mechanisms of action for this compound?
- Methodological Answer :
- Comparative Analysis : Replicate conflicting studies under standardized conditions (e.g., identical cell lines, dosing schedules). Use orthogonal assays (e.g., Western blot for TOP1-DNA complexes vs. fluorescence-based activity assays) to cross-validate results .
- Contextual Variables : Scrutinize differences in experimental parameters (e.g., hypoxia vs. normoxia, serum concentration in media) that may alter drug behavior .
- Meta-Analysis : Pool data from ≥5 studies to calculate effect sizes and heterogeneity indices (e.g., I²), identifying outliers through funnel plots .
Q. What computational approaches are validated for predicting this compound’s target interactions?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with high-resolution TOP1 structures (PDB ID: 1T8I) and flexible ligand sampling. Validate poses via RMSD clustering (<2.0 Å) .
- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability. Calculate free energy (MM-PBSA) to rank interaction hotspots .
- Experimental Cross-Check : Compare docking scores with in vitro TOP1 decatenation assays to confirm predictive accuracy .
Q. How to optimize LC-MS/MS parameters for detecting this compound metabolites in complex matrices?
- Methodological Answer :
- Ionization Optimization : Test ESI+/ESI− modes with mobile phases (e.g., 0.1% formic acid in acetonitrile/water) to maximize signal-to-noise ratios .
- Fragmentation Patterns : Use collision energies (15–35 eV) to identify diagnostic fragments (e.g., m/z 348.1 for parent ion → m/z 289.0 after cleavage) .
- Matrix Effects : Spike plasma/bile samples with internal standards (e.g., deuterated this compound) to correct for ion suppression/enhancement .
Q. Data Analysis & Reporting
Q. What statistical frameworks are appropriate for analyzing dose-dependent synergy between this compound and adjuvants?
- Methodological Answer :
- Synergy Scoring : Apply the Chou-Talalay method, calculating combination indices (CI < 1 = synergy) via CompuSyn software. Validate with isobolograms .
- Confidence Intervals : Report 95% CIs for CI values using bootstrapping (1,000 iterations) to quantify uncertainty .
Q. How to address batch-to-batch variability in this compound stability studies?
- Methodological Answer :
- Accelerated Stability Testing : Store samples at 25°C/60% RH and 40°C/75% RH, analyzing degradation products (e.g., lactone ring hydrolysis) at 0, 1, 3, and 6 months .
- Multivariate Analysis : Use PCA to cluster batch data, identifying outliers linked to excipient impurities or storage deviations .
Q. Ethical & Reproducibility Considerations
Q. What protocols ensure ethical reporting of this compound’s preclinical toxicity data?
- Methodological Answer :
- ARRIVE Guidelines : Detail animal welfare metrics (e.g., weight loss >20% as humane endpoint) and randomization methods in supplementary materials .
- Transparency : Share raw histopathology images via public repositories (e.g., Figshare) with DOI links .
Q. How to enhance reproducibility in this compound’s formulation studies?
- Methodological Answer :
- Standardized Protocols : Publish step-by-step synthesis/purification methods (e.g., column chromatography gradients) with batch records .
- Open Data : Deposit NMR/HPLC chromatograms in community databases (e.g., Zenodo) under CC-BY licenses .
Properties
CAS No. |
1247847-78-4 |
---|---|
Molecular Formula |
C34H39ClN4O6 |
Molecular Weight |
635.1 g/mol |
IUPAC Name |
[(19S)-19-ethyl-19-hydroxy-14,18-dioxo-8-prop-2-enyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C34H38N4O6.ClH/c1-3-8-23-24-17-21-19-38-28(18-26-25(31(38)39)20-43-32(40)34(26,42)4-2)30(21)35-27(24)9-10-29(23)44-33(41)37-15-11-22(12-16-37)36-13-6-5-7-14-36;/h3,9-10,17-18,22,42H,1,4-8,11-16,19-20H2,2H3;1H/t34-;/m0./s1 |
InChI Key |
UWNITDCAZZJJFF-GXUZKUJRSA-N |
SMILES |
O=C(N1CCC(N2CCCCC2)CC1)OC3=CC=C4N=C5C(CN6C(C(COC([C@@]7(CC)O)=O)=C7C=C65)=O)=CC4=C3CC=C.[H]Cl. |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CC=C)OC(=O)N6CCC(CC6)N7CCCCC7)N=C4C3=C2)O.Cl |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CC=C)OC(=O)N6CCC(CC6)N7CCCCC7)N=C4C3=C2)O.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Simmitecan; Camptothecin LP. |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.